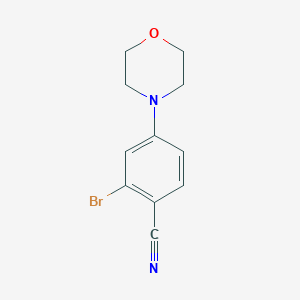

2-Bromo-4-morpholinobenzonitrile

Descripción

2-Bromo-4-morpholinobenzonitrile is a benzonitrile derivative featuring a bromine atom at the 2-position and a morpholine ring at the 4-position of the aromatic ring. This compound is of interest in medicinal chemistry and materials science due to the combination of electron-withdrawing (bromo, nitrile) and electron-donating (morpholino) groups, which modulate electronic properties and reactivity.

Propiedades

Número CAS |

1129540-63-1 |

|---|---|

Fórmula molecular |

C11H11BrN2O |

Peso molecular |

267.12 g/mol |

Nombre IUPAC |

2-bromo-4-morpholin-4-ylbenzonitrile |

InChI |

InChI=1S/C11H11BrN2O/c12-11-7-10(2-1-9(11)8-13)14-3-5-15-6-4-14/h1-2,7H,3-6H2 |

Clave InChI |

MPYSPMNYPHRBFY-UHFFFAOYSA-N |

SMILES |

C1COCCN1C2=CC(=C(C=C2)C#N)Br |

SMILES canónico |

C1COCCN1C2=CC(=C(C=C2)C#N)Br |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Positional Isomer: 4-Bromo-2-(morpholin-4-yl)benzonitrile

Key Differences :

- Substituent Positions : Bromine at position 4 and morpholine at position 2 (vs. bromine at 2 and morpholine at 4 in the target compound).

- Physical Properties: Solubility: Slightly soluble in chloroform and methanol . Stability: Hygroscopic; requires storage at -20°C under inert atmosphere .

Methyl-Substituted Analog: 2-Bromo-4-methylbenzonitrile

Key Differences :

- Substituents : Methyl group at position 4 instead of morpholine.

- Physical Properties: Purity: Commercial samples are available at unspecified purity .

- Electronic Effects: The non-polar methyl group reduces polarity compared to the morpholine ring, likely decreasing solubility in polar solvents.

Amino-Chloro-Methoxy Derivative: 2-Amino-4-chloro-5-methoxybenzonitrile

Key Differences :

- Substituents: Amino (NH₂) at position 2, chloro (Cl) at 4, and methoxy (OMe) at 5.

- Physical Properties :

- Reactivity: The amino group enhances nucleophilic reactivity, making this compound more suited for substitution reactions compared to bromo-morpholino derivatives.

Epoxide-Containing Analog: (R)-4-Bromo-2-(oxiran-2-ylmethoxy)benzonitrile

Key Differences :

- Substituents : Oxirane (epoxide) group at position 2.

- Reactivity : The strained epoxide ring enables ring-opening reactions, a feature absent in morpholine-substituted analogs .

Comparative Data Table

Research Findings and Implications

Positional Isomerism : The substitution pattern significantly impacts solubility and stability. For example, the hygroscopic nature of 4-bromo-2-(morpholin-4-yl)benzonitrile suggests that the morpholine group’s position may influence moisture sensitivity .

Electronic Effects : Morpholine’s electron-donating nature contrasts with methyl’s inductive effect, altering the aromatic ring’s electron density. This difference could affect reactivity in Suzuki-Miyaura couplings or Ullmann reactions.

Biological Relevance: Amino and morpholino groups are common in drug design (e.g., kinase inhibitors). The target compound’s bromo group may serve as a handle for further functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.